2,5-Dioxohexahydrofuro[3,2-b]furan-3,6-diyl diacetate
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Overview
Description
Preparation Methods
Aceglatone can be synthesized through various chemical routes. One common method involves the acetylation of D-glucaro-1,4-lactone. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl groups . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Aceglatone undergoes several types of chemical reactions, including:
Oxidation: Aceglatone can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of aceglatone can be achieved using reducing agents such as sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Aceglatone can undergo substitution reactions where the acetyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Aceglatone has a wide range of scientific research applications, including:
Chemistry: In chemistry, aceglatone is used as a reagent for studying various chemical reactions and mechanisms.
Biology: In biological research, aceglatone is used to study its effects on cellular processes and enzyme activities.
Medicine: Aceglatone is primarily used as an antineoplastic agent in the treatment of cancer.
Mechanism of Action
The mechanism of action of aceglatone involves the inhibition of the enzyme β-glucuronidase. This enzyme plays a crucial role in the hydrolysis of glucuronides, which are involved in the detoxification and elimination of various endogenous and exogenous substances. By inhibiting β-glucuronidase, aceglatone prevents the breakdown of glucuronides, thereby enhancing the excretion of toxins and reducing their reabsorption . This mechanism is particularly beneficial in the treatment of cancer, as it helps in the elimination of carcinogenic substances from the body .
Comparison with Similar Compounds
Aceglatone is unique compared to other similar compounds due to its specific inhibitory action on β-glucuronidase. Similar compounds include:
D-glucaro-1,4-lactone: The parent compound of aceglatone, which also exhibits inhibitory activity against β-glucuronidase.
Glucaric acid: Another derivative of D-glucaro-1,4-lactone, known for its detoxifying properties.
Glucuronolactone: A compound structurally similar to aceglatone, used in various detoxification processes.
Aceglatone’s uniqueness lies in its acetylated structure, which enhances its stability and bioavailability compared to its parent compound and other derivatives .
Properties
IUPAC Name |
(6-acetyloxy-2,5-dioxo-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O8/c1-3(11)15-7-5-6(18-9(7)13)8(10(14)17-5)16-4(2)12/h5-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZKYEHVNDEUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(C(C(=O)O2)OC(=O)C)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859524 |
Source
|
Record name | 2,5-Dioxohexahydrofuro[3,2-b]furan-3,6-diyl diacetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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